(1S,4R)-benzovindiflupyr
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Overview
Description
(1S,4R)-benzovindiflupyr is an N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide that is the (1S,4R)-enantiomer of benzovindiflupyr. It is an enantiomer of a (1R,4S)-benzovindiflupyr.
Scientific Research Applications
Fungicide for Crop Protection
(1S,4R)-benzovindiflupyr, known as benzovindiflupyr, is a novel member of the succinate dehydrogenase inhibitor (SDHI) fungicides. It has demonstrated substantial efficacy in controlling various plant diseases. For instance, it shows strong activity against mycelial growth and conidial production of Bipolaris maydis, a causative agent of southern corn leaf blight, by damaging the cell wall, membrane, and organelles of the fungus (Hou et al., 2018). Additionally, benzovindiflupyr has been found to have non-fungicidal effects in wheat plants, such as reducing transpiration, which may contribute to better seed setting and filling under dry field conditions (Kuznetsov et al., 2017).
Environmental and Ecotoxicological Studies
Studies also focus on benzovindiflupyr's environmental fate and ecotoxicological effects. For instance, it has been shown to affect the embryonic development of zebrafish (Danio rerio), inducing oxidative stress and decreasing succinate dehydrogenase activity, which suggests potential risks to aquatic organisms (Zhou et al., 2018). Similarly, the eco-toxicity of benzovindiflupyr on earthworms (Eisenia fetida) has been evaluated, indicating potential toxicological risks when applied in certain dosages (He et al., 2021).
Agricultural Applications
Benzovindiflupyr's application in agriculture extends beyond its direct fungicidal properties. For example, it has shown high efficacy in controlling gray mold caused by Botrytis cinerea in cucumbers (He et al., 2018), and it effectively combats Sclerotinia stem rot in various crops (Huang et al., 2019).
Regulatory Aspects
Research on benzovindiflupyr also involves regulatory aspects, such as modifications of maximum residue levels in various crops (Bellisai et al., 2021).
Environmental Degradation Studies
A recent study has built a conceptual model for the environmental fate of benzovindiflupyr, suggesting that standard laboratory studies may underestimate the degradation rate of benzovindiflupyr under actual environmental conditions, particularly considering the role of light and phototrophic microorganisms (Hand et al., 2023).
Efficacy Against Various Pathogens
Benzovindiflupyr's effectiveness extends to various plant pathogens, including Athelia rolfsii in peanut production (Sun et al., 2023) and Colletotrichum species causing anthracnose diseases (Ishii et al., 2016).
Properties
Molecular Formula |
C18H15Cl2F2N3O |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[(1R,8S)-11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)/t9-,10+/m0/s1 |
InChI Key |
CCCGEKHKTPTUHJ-VHSXEESVSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2[C@H]4CC[C@@H]3C4=C(Cl)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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